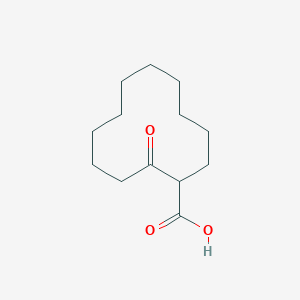![molecular formula C16H29ClOSn B14357907 Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane CAS No. 92979-48-1](/img/structure/B14357907.png)
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane is an organotin compound characterized by the presence of a tin atom bonded to butyl groups, a chlorine atom, and an oct-7-en-5-yn-4-yl group. Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane typically involves the reaction of dibutyltin dichloride with an appropriate alkyne or alkene derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the substitution of the chlorine atom with the desired organic group.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions may lead to the formation of organotin hydrides.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as sodium alkoxides or amines are employed under mild conditions.
Major Products Formed
Oxidation: Organotin oxides.
Reduction: Organotin hydrides.
Substitution: Various organotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its organotin moiety allows it to interact with cellular membranes, potentially disrupting normal cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutyltin dichloride: A precursor in the synthesis of various organotin compounds.
Dibutyltin oxide: Known for its use in catalysis and materials science.
Dibutyltin diacetate: Used in organic synthesis and as a stabilizer in PVC production.
Uniqueness
Dibutyl(chloro)[(oct-7-en-5-yn-4-yl)oxy]stannane is unique due to its specific structure, which combines the properties of organotin compounds with the reactivity of alkyne and alkene groups. This unique combination allows for diverse applications and reactivity profiles not commonly found in other organotin compounds.
Eigenschaften
CAS-Nummer |
92979-48-1 |
|---|---|
Molekularformel |
C16H29ClOSn |
Molekulargewicht |
391.6 g/mol |
IUPAC-Name |
dibutyl-chloro-oct-7-en-5-yn-4-yloxystannane |
InChI |
InChI=1S/C8H11O.2C4H9.ClH.Sn/c1-3-5-7-8(9)6-4-2;2*1-3-4-2;;/h3,8H,1,4,6H2,2H3;2*1,3-4H2,2H3;1H;/q-1;;;;+2/p-1 |
InChI-Schlüssel |
AHAOVDDEJIMTAC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(OC(CCC)C#CC=C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(3,4-Dimethoxybenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14357829.png)
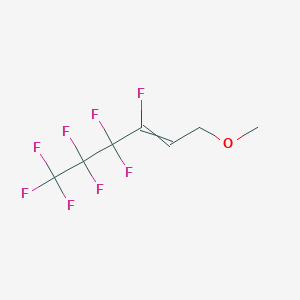
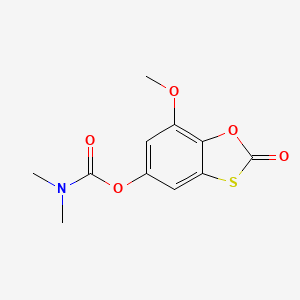
![2,2-Dimethyl-4-oxa-1-azabicyclo[4.1.0]heptan-5-one](/img/structure/B14357869.png)
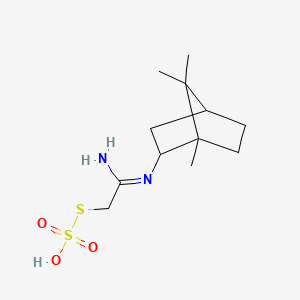
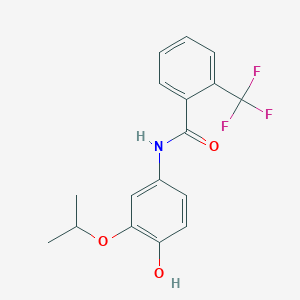


![4-Methyl-N-(4-methylphenyl)-N-{4-[2-(naphthalen-1-YL)ethenyl]phenyl}aniline](/img/structure/B14357901.png)
![9-Methoxy-9-(3-methylphenyl)-3-(2-phenylethyl)-3-azabicyclo[3.3.1]nonane](/img/structure/B14357903.png)
![1-Methylnaphtho[2,1-b][1]benzofuran](/img/structure/B14357912.png)

![[Boranetriyltri(ethene-1,1,2-triyl)]hexakis(trimethylsilane)](/img/structure/B14357918.png)
